molecular formula C24H22F7NO5S B12718564 Butanamide, 2,2,3,3,4,4,4-heptafluoro-N-(5,6,7,9-tetrahydro-1,2,3-trimethoxy-10-(methylthio)-9-oxobenzo(a)heptalen-7-yl)-, (S)- CAS No. 187086-15-3

Butanamide, 2,2,3,3,4,4,4-heptafluoro-N-(5,6,7,9-tetrahydro-1,2,3-trimethoxy-10-(methylthio)-9-oxobenzo(a)heptalen-7-yl)-, (S)-

Cat. No.: B12718564
CAS No.: 187086-15-3
M. Wt: 569.5 g/mol
InChI Key: KGYRXFCCICTDIH-AWEZNQCLSA-N
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Description

Butanamide, 2,2,3,3,4,4,4-heptafluoro-N-(5,6,7,9-tetrahydro-1,2,3-trimethoxy-10-(methylthio)-9-oxobenzo(a)heptalen-7-yl)-, (S)- is a synthetic organic compound characterized by its complex molecular structure This compound is notable for its unique combination of fluorinated butanamide and a substituted benzo(a)heptalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butanamide, 2,2,3,3,4,4,4-heptafluoro-N-(5,6,7,9-tetrahydro-1,2,3-trimethoxy-10-(methylthio)-9-oxobenzo(a)heptalen-7-yl)-, (S)- typically involves multi-step organic synthesis. The process may start with the preparation of the fluorinated butanamide backbone, followed by the introduction of the benzo(a)heptalene moiety through a series of coupling reactions. Key reaction conditions include the use of strong bases, such as sodium hydride, and polar aprotic solvents, such as dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques like chromatography, and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

Butanamide, 2,2,3,3,4,4,4-heptafluoro-N-(5,6,7,9-tetrahydro-1,2,3-trimethoxy-10-(methylthio)-9-oxobenzo(a)heptalen-7-yl)-, (S)- can undergo various types of chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.

    Reduction: The oxo group can be reduced to a hydroxyl group.

    Substitution: The methoxy groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group would yield a sulfoxide or sulfone derivative, while reduction of the oxo group would yield a hydroxyl derivative.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biology, the compound may be investigated for its potential biological activity. The presence of multiple functional groups suggests that it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its unique structure may allow it to modulate specific molecular pathways, offering potential benefits in the treatment of diseases.

Industry

In industry, the compound could be used in the development of advanced materials. Its fluorinated backbone may impart desirable properties, such as increased stability and resistance to degradation.

Mechanism of Action

The mechanism of action of Butanamide, 2,2,3,3,4,4,4-heptafluoro-N-(5,6,7,9-tetrahydro-1,2,3-trimethoxy-10-(methylthio)-9-oxobenzo(a)heptalen-7-yl)-, (S)- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways involved would depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other fluorinated butanamides and substituted benzo(a)heptalenes. These compounds share structural similarities but may differ in their functional groups and overall reactivity.

Uniqueness

The uniqueness of Butanamide, 2,2,3,3,4,4,4-heptafluoro-N-(5,6,7,9-tetrahydro-1,2,3-trimethoxy-10-(methylthio)-9-oxobenzo(a)heptalen-7-yl)-, (S)- lies in its specific combination of functional groups and fluorinated backbone. This unique structure imparts distinct chemical and biological properties, setting it apart from other similar compounds.

Properties

CAS No.

187086-15-3

Molecular Formula

C24H22F7NO5S

Molecular Weight

569.5 g/mol

IUPAC Name

2,2,3,3,4,4,4-heptafluoro-N-[(7S)-1,2,3-trimethoxy-10-methylsulfanyl-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]butanamide

InChI

InChI=1S/C24H22F7NO5S/c1-35-16-9-11-5-7-14(32-21(34)22(25,26)23(27,28)24(29,30)31)13-10-15(33)17(38-4)8-6-12(13)18(11)20(37-3)19(16)36-2/h6,8-10,14H,5,7H2,1-4H3,(H,32,34)/t14-/m0/s1

InChI Key

KGYRXFCCICTDIH-AWEZNQCLSA-N

Isomeric SMILES

COC1=C(C(=C2C(=C1)CC[C@@H](C3=CC(=O)C(=CC=C32)SC)NC(=O)C(C(C(F)(F)F)(F)F)(F)F)OC)OC

Canonical SMILES

COC1=C(C(=C2C(=C1)CCC(C3=CC(=O)C(=CC=C32)SC)NC(=O)C(C(C(F)(F)F)(F)F)(F)F)OC)OC

Origin of Product

United States

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